3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid
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Overview
Description
3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid is an organic compound with the molecular formula C11H14BrNO2. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a propanoic acid moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid typically involves the bromination of a precursor compound followed by the introduction of the dimethylamino group. One common method involves the bromination of 2,5-dimethylaniline to form 2-bromo-5-dimethylaminobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and acylation reactions. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: Similar in structure but lacks the dimethylamino group.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom on the propanoic acid moiety.
3-Bromo-5-iodobenzoic acid: Similar aromatic structure but with different substituents
Uniqueness
3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid is unique due to the presence of both a bromine atom and a dimethylamino group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-[2-bromo-5-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)9-4-5-10(12)8(7-9)3-6-11(14)15/h4-5,7H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
DKQZFDZOVGIGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)CCC(=O)O |
Origin of Product |
United States |
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